molecular formula C15H13N3O4 B3842829 3-methoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

3-methoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

Cat. No.: B3842829
M. Wt: 299.28 g/mol
InChI Key: UHQHJVJAXHBUND-MHWRWJLKSA-N
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Description

3-methoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group at the 3-position of the benzamide ring and a nitrophenylmethylideneamino group at the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide typically involves the condensation reaction between 3-methoxybenzamide and 2-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then subjected to purification processes, including crystallization and chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide, resulting in the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Amine derivatives of benzamide.

    Substitution: Substituted benzamide compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and other functionalized benzamides.

    Biology: Investigated for its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has shown potential as a lead compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, bacterial infections, and inflammatory disorders. Its derivatives have been evaluated for their pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the modulation of metabolic pathways.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, oxidative stress, and cell proliferation. It may downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, contributing to its therapeutic effects.

Comparison with Similar Compounds

3-methoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 3-methoxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide
    • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
    • 2,3-dimethoxybenzamide derivatives
  • Uniqueness: : The presence of the 2-nitrophenylmethylideneamino group in this compound imparts distinct chemical and biological properties. This compound exhibits unique reactivity patterns and biological activities compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-22-13-7-4-6-11(9-13)15(19)17-16-10-12-5-2-3-8-14(12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQHJVJAXHBUND-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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